REACTION_SMILES
|
[CH2:35]1[O:36][CH2:37][CH2:38][CH2:39]1.[CH3:11][Si:12]([N-:13][Si:14]([CH3:15])([CH3:16])[CH3:17])([CH3:18])[CH3:19].[F:1][c:2]1[c:3]([NH2:4])[cH:5][cH:6][c:7]([I:9])[cH:8]1.[F:20][c:21]1[c:22]([C:23](=[O:24])[OH:25])[cH:26][c:27]([N+:32](=[O:33])[O-:34])[c:28]([F:31])[c:29]1[F:30].[Li+:10]>>[F:1][c:2]1[c:3]([NH:4][c:21]2[c:22]([C:23](=[O:24])[OH:25])[cH:26][c:27]([N+:32](=[O:33])[O-:34])[c:28]([F:31])[c:29]2[F:30])[cH:5][cH:6][c:7]([I:9])[cH:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
C[Si](C)(C)[N-][Si](C)(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ccc(I)cc1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)c1cc([N+](=O)[O-])c(F)c(F)c1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)c1cc([N+](=O)[O-])c(F)c(F)c1Nc1ccc(I)cc1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |